Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate
Description
Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate is a structurally complex small molecule featuring:
- A methyl benzoate core substituted at the 2-position with a sulfanyl group.
- A 2-oxoethyl bridge connecting the sulfanyl group to a 1,3,4-thiadiazol-2-ylamine moiety.
- A trifluoromethyl (-CF₃) group at the 5-position of the thiadiazole ring, enhancing hydrophobicity and electronic stability .
This compound belongs to a class of heterocyclic derivatives known for diverse biological activities, including antimicrobial, anticancer, and agrochemical applications. The trifluoromethyl group is a critical pharmacophore, often improving metabolic stability and target binding affinity in drug design .
Properties
IUPAC Name |
methyl 2-[2-oxo-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3S2/c1-22-10(21)7-4-2-3-5-8(7)23-6-9(20)17-12-19-18-11(24-12)13(14,15)16/h2-5H,6H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAIZPLLMRKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NC2=NN=C(S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate typically involves a multi-step organic reaction process:
Synthesis of the Intermediate: : The initial step might include the formation of a benzenecarboxylate derivative through a Friedel-Crafts acylation, using appropriate acid chlorides and AlCl3 as a catalyst.
Formation of the Thiadiazole Ring: : This involves the cyclization of precursors like thiosemicarbazide with trifluoroacetic anhydride, forming the thiadiazole ring.
Final Coupling Reaction: : The final coupling involves linking the intermediate benzenecarboxylate with the thiadiazole compound under conditions that might include base catalysis or the use of coupling agents like EDCI and DMAP.
Industrial Production Methods
Industrially, this compound can be produced in large quantities by scaling up the laboratory synthesis procedures, involving larger reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: : The compound can be reduced using suitable reducing agents like LiAlH4, particularly affecting the ketone group in the benzenecarboxylate part.
Substitution: : Nucleophilic substitution reactions can occur, especially at the halogenated sites on the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: : Nucleophiles such as amines or thiols can be used under basic conditions to effect substitutions.
Major Products
Major products depend on the specific reactions, including oxidized derivatives, reduced alcohols, or substituted amino-thiadiazole compounds.
Scientific Research Applications
Chemistry
It serves as a precursor for synthesizing more complex molecules, especially those containing trifluoromethyl groups which are significant in medicinal chemistry for enhancing drug properties.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties due to the presence of the thiadiazole ring.
Medicine
In pharmacology, it is researched for potential anti-inflammatory and anticancer activities, targeting specific enzymes and proteins in biological pathways.
Industry
In industry, it is utilized in the synthesis of specialty chemicals and polymers, contributing to materials science advancements.
Mechanism of Action
The compound’s mechanism of action varies with its application:
Biological Targets: : It interacts with microbial cell membranes, disrupting their functions in antimicrobial applications.
Pathways: : In anti-inflammatory research, it targets cyclooxygenase enzymes, inhibiting their activity and thus reducing inflammation.
Molecular Interactions: : In medicinal chemistry, it binds to specific protein receptors, affecting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate are compared below with analogous thiadiazole and benzoate derivatives.
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula and isotopic data from analogous compounds.
Key Observations
Substituent Effects on Bioactivity The trifluoromethyl group on the thiadiazole ring (target compound) vs. Replacement of the methyl benzoate with a benzodioxole-carboxamide () increases molecular weight and lipophilicity, which may influence membrane permeability .
Backbone Modifications The 3-phenylpropanoyl substituent in ’s compound introduces a flexible aliphatic chain, contrasting with the rigid oxoethyl bridge in the target compound. This flexibility could modulate binding kinetics in protein-ligand interactions .
Spectroscopic Characterization
- 1H-NMR and 13C-NMR (as employed in for related compounds) are critical for confirming the sulfanyl-acetyl and trifluoromethyl-thiadiazole motifs in the target compound .
Table 2: Hypothetical Structure-Activity Relationships (SAR)
Biological Activity
Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate (commonly referred to as Methyl Thiadiazole) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Methyl Thiadiazole is , and it features a complex structure that includes a thiadiazole ring and trifluoromethyl groups. Its structure can be represented as follows:
Synthesis
Methyl Thiadiazole can be synthesized through various methods, typically involving the reaction of thiadiazole derivatives with appropriate amino compounds. The synthesis process often requires careful control of reaction conditions to yield the desired product efficiently.
Antimicrobial Properties
Research has indicated that Methyl Thiadiazole exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) as low as 50 µg/mL for certain strains .
Antiviral Activity
Additionally, Methyl Thiadiazole has shown potential as an antiviral agent . In vitro assays have revealed its ability to inhibit viral replication in cell cultures, particularly against HIV and other RNA viruses . The mechanism of action is believed to involve interference with viral entry or replication processes.
Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In studies involving human cancer cells (e.g., MDA-MB-231 for breast cancer), Methyl Thiadiazole exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential as a lead compound in cancer therapeutics .
Case Studies
- Antibacterial Activity : A study focused on the antibacterial efficacy of Methyl Thiadiazole revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential for developing new antibacterial agents in response to rising antibiotic resistance .
- Antiviral Screening : In antiviral assays, Methyl Thiadiazole was tested against various viruses, including HIV. Results showed a dose-dependent inhibition of viral replication, suggesting its utility in antiviral drug development .
- Cytotoxicity in Cancer Cells : Research conducted on several cancer cell lines demonstrated that Methyl Thiadiazole induced apoptosis and inhibited cell proliferation effectively at micromolar concentrations. This positions it as a candidate for further investigation in oncological applications .
Data Table: Biological Activities of Methyl Thiadiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
